
Trk-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-20: is a 3-vinylindazole derivative that functions as an inhibitor of tropomyosin receptor kinases (Trk). These kinases, including TrkA, TrkB, and TrkC, are encoded by neurotrophic tyrosine receptor kinase genes and play a crucial role in the development and function of the nervous system. This compound has shown potential in inhibiting the phosphorylation of Trk kinases, making it a promising candidate for cancer therapeutics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trk-IN-20 involves the preparation of 3-vinylindazole derivatives. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific publications.
Industrial Production Methods: Industrial production methods for this compound are not widely disclosed. the production typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Trk-IN-20 undergoes several types of chemical reactions, including:
Phosphorylation Inhibition: this compound inhibits the phosphorylation of TrkA, TrkB, and TrkC kinases.
Binding to ATP-binding Sites: this compound binds tightly to the ATP-binding sites of Trk kinases, preventing their activation.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific ligands.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.
Major Products: The major products formed from the reactions involving this compound are primarily the inhibited forms of Trk kinases, which are unable to phosphorylate and activate downstream signaling pathways .
Applications De Recherche Scientifique
Chemistry: Trk-IN-20 is used in chemical research to study the inhibition of kinase activity and the development of kinase inhibitors. It serves as a model compound for designing new inhibitors with improved efficacy and selectivity .
Biology: In biological research, this compound is utilized to investigate the role of Trk kinases in cellular processes, such as cell differentiation, proliferation, and survival. It helps in understanding the molecular mechanisms underlying various diseases, including cancer .
Medicine: this compound has significant applications in medical research, particularly in the development of targeted cancer therapies. It is being studied for its potential to treat cancers that exhibit overexpression or mutations in Trk kinases .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting Trk kinases. Its inhibitory properties make it a valuable tool for drug discovery and development .
Mécanisme D'action
Trk-IN-20 exerts its effects by inhibiting the phosphorylation of TrkA, TrkB, and TrkC kinases. It functions as an ATP competitor, binding to the ATP-binding sites of these kinases and preventing their activation. This inhibition disrupts downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways, ultimately leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Larotrectinib: A selective Trk inhibitor used for treating Trk fusion-positive cancers.
Entrectinib: A multi-targeted kinase inhibitor that targets Trk, ROS1, and ALK kinases.
Uniqueness of Trk-IN-20: this compound is unique due to its high selectivity and potency in inhibiting Trk kinases. It exhibits strong binding affinity to the ATP-binding sites of TrkA, TrkB, and TrkC, making it a highly effective inhibitor. Additionally, its ability to overcome resistance mutations in Trk kinases sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C22H18F2N4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-[(1R)-1-(3,5-difluorophenyl)ethyl]-3-[(E)-2-pyridin-2-ylethenyl]-2H-indazol-5-amine |
InChI |
InChI=1S/C22H18F2N4/c1-14(15-10-16(23)12-17(24)11-15)26-19-6-8-22-20(13-19)21(27-28-22)7-5-18-4-2-3-9-25-18/h2-14,26H,1H3,(H,27,28)/b7-5+/t14-/m1/s1 |
Clé InChI |
ZHOXAGNPCZTRBN-HZRUHFOJSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)/C=C/C4=CC=CC=N4 |
SMILES canonique |
CC(C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)C=CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
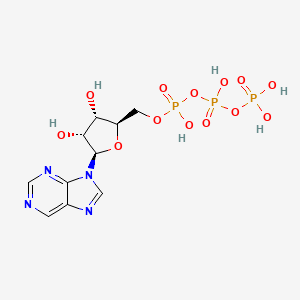
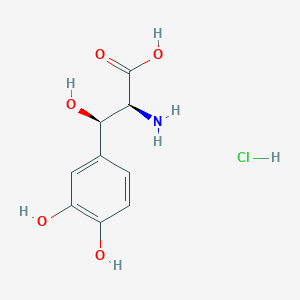
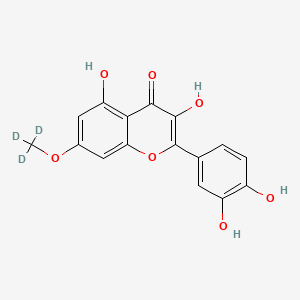
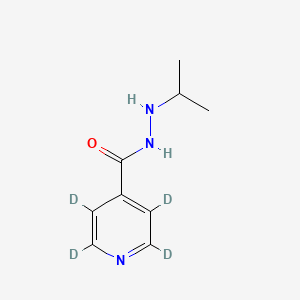
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
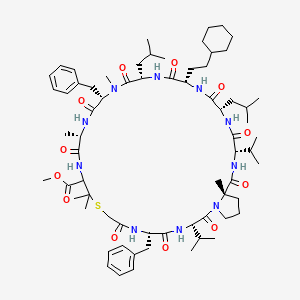



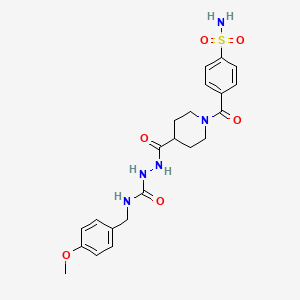
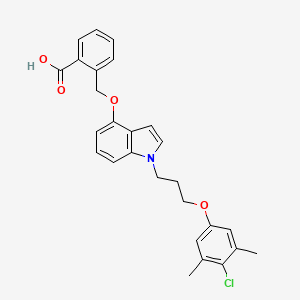
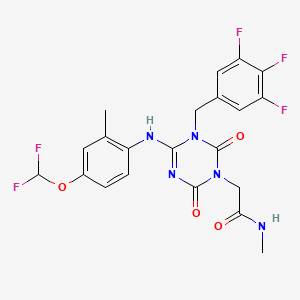
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
